molecular formula C6H7BrN2O B2807783 2,3-Diamino-5-bromophenol CAS No. 1628908-26-8

2,3-Diamino-5-bromophenol

Cat. No. B2807783
CAS RN: 1628908-26-8
M. Wt: 203.039
InChI Key: RXBSDOXVGFXJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-5-bromophenol is a chemical compound that belongs to the class of organic compounds known as bromophenols . It is a derivative of phenol, with bromine atoms and amino groups attached to the benzene ring . The molecular weight of this compound is 203.04 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diamino-5-bromophenol include a molecular weight of 203.04 . The compound is a powder and should be stored at -10°C . The influence of activating and deactivating substituents on the properties of phenols is also noted .

Scientific Research Applications

Synthesis of Bromophenol Derivatives

2,3-Diamino-5-bromophenol has been used in the synthesis of new bromophenol derivatives. These derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 . The synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE .

Electrophilic Bromination of Phenols

A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions. A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .

Synthesis of Aryl Bromides

Aryl bromides are compounds of great importance in organic chemistry. They appear or are frequently used in materials science, agrochemicals, natural compounds, and pharmaceuticals . 2,3-Diamino-5-bromophenol can be used in the synthesis of these aryl bromides.

C–C Bond Formation

Aryl bromides, which can be synthesized from 2,3-Diamino-5-bromophenol, constitute important building blocks for C–C bond formation, in the transition-metal-free procedures or metal-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions as well as the Mizoroki–Heck olefination and the Sonogashira alkynylation .

Drug Development

The compound can be used in drug development research. The inhibition effects of bromophenol derivatives on metabolic enzymes suggest that they can be used for the treatment of various diseases after some imperative pharmacological studies that would reveal their drug potential .

Safety and Hazards

The safety data sheet for a related compound, 2,3-Diamino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

2,3-diamino-5-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBSDOXVGFXJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 6-iv of Scheme 6, to a solution of 2-amino-5-bromo-3-nitrophenol (7.5 g, 31.8 mmol) in ethyl acetate (60 mL) was added Raney Nickel™ (1.90 g, 214 μL, 32.4 mmol) and the reaction mixture was shaken for 2 hours under an atmosphere of H2 at 30 p.s.i. After filtering and drying over Na2SO4, the mixture was concentrated under reduced pressure to provide 2,3-diamino-5-bromophenol (compound 1016), which was used as is in subsequent reactions without further purification.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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